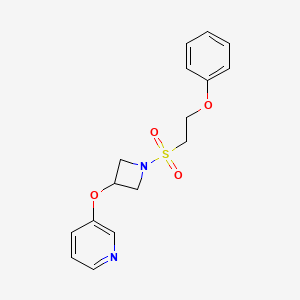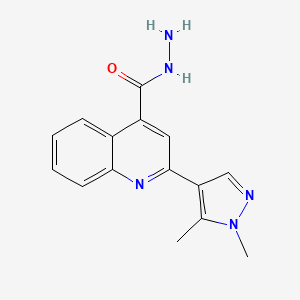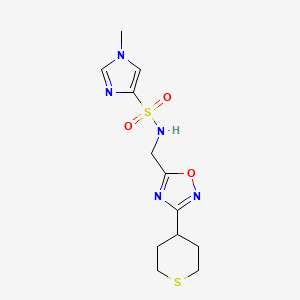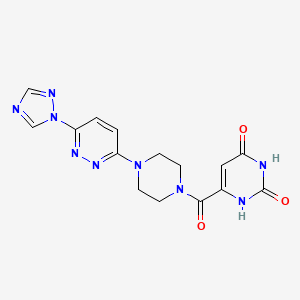![molecular formula C12H10N6 B2502462 2-{[2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrol-3-yl]methylene}malononitrile CAS No. 478258-88-7](/img/structure/B2502462.png)
2-{[2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrol-3-yl]methylene}malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-{[2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrol-3-yl]methylene}malononitrile" is a complex organic molecule that appears to be a part of a class of compounds known for their donor-acceptor chromophoric properties. These compounds are typically characterized by their ability to absorb and emit light, which makes them of interest in the field of materials science, particularly for applications such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a similar compound, 2-[(dipyrrolidin-1-yl)methylene] malononitrile, was synthesized by a displacement reaction involving the removal of a methylthio group with pyrrolidine, yielding an 80% success rate . Another related compound, 2-(1,2,4-triazol-5(4H)-ylidene) malononitrile, was synthesized using a multi-step process starting from thiosemicarbazine and involving condensation, cyclization, methylation, and a second condensation, with a yield of over 45.68% . These methods suggest that the synthesis of the compound would likely involve similar multi-step organic reactions, possibly including the use of amines, cyclization agents, and nitrile groups.
Molecular Structure Analysis
X-ray diffraction analysis has been used to determine the crystal structure of related compounds. For example, the crystal structure of 2-[(dipyrrolidin-1-yl)methylene] malononitrile revealed an orthorhombic crystal system with specific bond lengths and angles, and the presence of intermolecular and intramolecular hydrogen bonds forming a polymeric chain . This suggests that the compound of interest may also exhibit a well-defined crystal structure with specific geometric configurations, which could be elucidated using similar analytical techniques.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that the compound of interest may also participate in various organic reactions. These could include nucleophilic addition-elimination reactions, as seen in the synthesis of 2-[(dipyrrolidin-1-yl)methylene] malononitrile , or condensation and cyclization reactions, as in the case of 2-(1,2,4-triazol-5(4H)-ylidene) malononitrile . The presence of cyano groups and other reactive functionalities suggests that the compound could undergo further chemical transformations, potentially leading to a variety of derivatives with different properties.
Physical and Chemical Properties Analysis
While specific data on the physical and chemical properties of "this compound" is not provided, the properties of similar compounds can offer insights. For instance, the thermal decomposition properties of 2-(1,2,4-triazol-5(4H)-ylidene) malononitrile were investigated, which is relevant for understanding the stability and durability of the compound under various conditions . The solubility, melting point, and other physical properties would be important for practical applications and could be inferred based on the known properties of structurally similar compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chromophore Applications
The compound 2-{[2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrol-3-yl]methylene}malononitrile has been synthesized as a part of a group of compounds acting as functionalized analogs of tricyanofuran-containing (TCF) push–pull chromophores. These compounds, including the mentioned derivative, show promise in the field of chromophores, widely used in applications such as nonlinear optics, organic solar cells, and organic light-emitting diodes. The synthesis method is of particular interest as it provides a route to a novel group of push–pull chromophores (Belikov et al., 2018).
Synthesis for Antimicrobial Activities
The compound also falls within the scope of synthetic chemistry where its derivatives are synthesized and evaluated for various applications, such as antimicrobial activities. Novel derivatives like 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile have been synthesized. These compounds were characterized by spectroscopic analyses and evaluated as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Supramolecular Chemistry and Nonlinear Optical Properties
Another significant application of this compound is in the field of supramolecular chemistry and nonlinear optical (NLO) properties. A series of silver(I) supramolecular complexes have been synthesized using this compound and similar ligands. These complexes demonstrate enhanced nonlinear optical properties, a field crucial for photonic applications like optical limiting, optical data storage, and photodynamic therapy (Zheng et al., 2014).
Wirkmechanismus
Target of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to show promising anticancer activity . They are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
1,2,4-triazole derivatives are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells . The interaction with the aromatase enzyme could potentially inhibit the enzyme’s activity, thereby reducing the production of estrogens, which are known to stimulate the growth of certain types of cancer cells .
Biochemical Pathways
The compound likely affects the estrogen biosynthesis pathway due to its potential interaction with the aromatase enzyme . By inhibiting this enzyme, the compound could reduce the levels of estrogens, leading to a decrease in the growth stimulation of estrogen-responsive cancer cells .
Pharmacokinetics
It’s worth noting that the solubility of a compound in polar solvents like methanol can influence its absorption and distribution
Result of Action
The compound, as a part of the 1,2,4-triazole derivatives, has shown promising cytotoxic activity against certain cancer cell lines . This suggests that the molecular and cellular effects of the compound’s action could include the inhibition of cell growth and potentially the induction of cell death in cancer cells .
Eigenschaften
IUPAC Name |
2-[[2,5-dimethyl-1-(1,2,4-triazol-4-yl)pyrrol-3-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c1-9-3-12(4-11(5-13)6-14)10(2)18(9)17-7-15-16-8-17/h3-4,7-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXBALGVXOSNLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1N2C=NN=C2)C)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2502384.png)
![[(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2502385.png)
![5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2502386.png)

![5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502390.png)

![N-[2-(3-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502392.png)

![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2502394.png)
![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/no-structure.png)
![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2502396.png)
![2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide](/img/structure/B2502400.png)